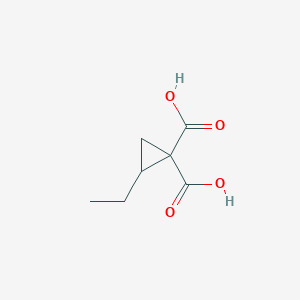
2-Ethylcyclopropane-1,1-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylcyclopropane-1,1-dicarboxylic acid is a type of dicarboxylic acid, which means it contains two carboxyl groups. The molecule contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 three-membered ring .
Synthesis Analysis
The synthesis of cyclopropane-1,1-dicarboxylic acid involves several steps. One method involves the reaction of a malonic acid compound and a 1,2-dihalogeno compound with an alcoholate as a condensation agent . Another method involves the reaction of diethyl malonate and 1,2-dibromoethane in the presence of triethylbenzylammonium chloride .Molecular Structure Analysis
The molecular structure of 2-Ethylcyclopropane-1,1-dicarboxylic acid includes a cyclopropane ring with two carboxyl groups attached to one carbon atom and an ethyl group attached to a different carbon atom .Chemical Reactions Analysis
Dicarboxylic acids, such as 2-Ethylcyclopropane-1,1-dicarboxylic acid, can undergo various reactions. For instance, they can form cyclic anhydrides when the carboxyl groups are close together . They can also undergo decarboxylation reactions .Physical And Chemical Properties Analysis
Carboxylic acids, including dicarboxylic acids, have high boiling points due to the strong hydrogen bonding between molecules. They also exhibit strong acidity due to the presence of two carboxyl groups .Applications De Recherche Scientifique
Ethylene Precursor and Plant Development
2-Ethylcyclopropane-1,1-dicarboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. In research, the transformation of ACC into 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves indicates its role in plant developmental processes and stress response mechanisms (Hoffman, Yang, & McKeon, 1982).
Inhibition of Ethylene Production
Studies show that cyclopropane-1,1-dicarboxylic acid (CDA), structurally similar to 2-Ethylcyclopropane-1,1-dicarboxylic acid, acts as an inhibitor of ethylene production in plants. This inhibition is significant in understanding the regulation of plant development and ripening processes (Dourtoglou & Koussissi, 2000).
Ethylene-Independent Signaling Role
Research has explored the possibility of ACC and its derivatives playing a signaling role independent of ethylene biosynthesis. This opens up new avenues in understanding plant growth regulation and environmental response mechanisms (Polko & Kieber, 2019).
Role in Stress Response
The application of 1-aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria has shown significant results in enhancing plant growth and stress resilience. This indicates the potential role of ACC derivatives in mitigating plant stress and improving agronomic applications (Tiwari, Duraivadivel, Sharma, & H.P., 2018).
Analysis in Plant Tissues
The ability to measure levels of ACC and its analogs like 2-Ethylcyclopropane-1,1-dicarboxylic acid in plant tissues using advanced chromatographic techniques contributes to understanding their roles in plant physiology and biochemistry (Petritis et al., 2003).
Potential in Therapeutic Research
While not directly related to 2-Ethylcyclopropane-1,1-dicarboxylic acid, the study of 1-aminocyclopropanecarboxylates, which are structurally related, has shown potential in therapeutic research, particularly in neuropharmacology (Skolnick et al., 1989).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-ethylcyclopropane-1,1-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-4-3-7(4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOYHPCVCTVRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylcyclopropane-1,1-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)

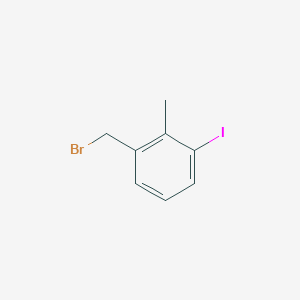
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)
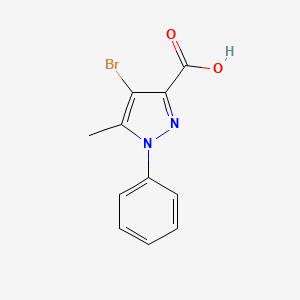
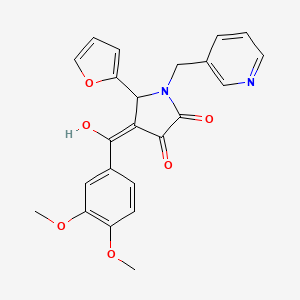

![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)
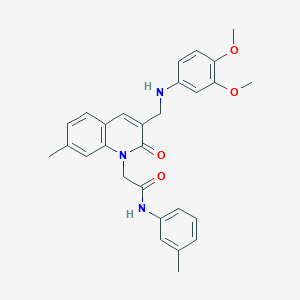
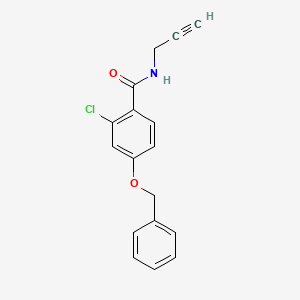
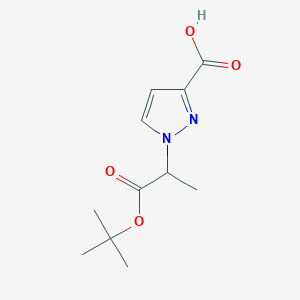
![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)
